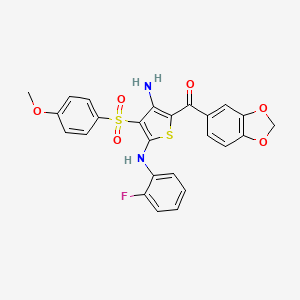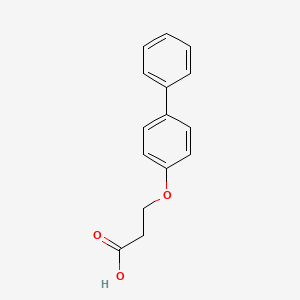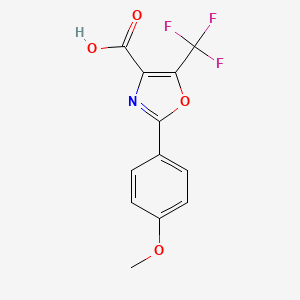![molecular formula C21H17F4NO3S2 B2713521 N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide CAS No. 923195-29-3](/img/structure/B2713521.png)
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide is a complex organic compound that features a combination of fluorinated, sulfonyl, and thiophene groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-fluoro-3-methylbenzenesulfonyl chloride and 2-(thiophen-2-yl)ethylamine. These intermediates are then reacted under specific conditions to form the final product. Common reaction conditions include the use of solvents like dichloromethane or acetonitrile, catalysts such as triethylamine, and temperature control to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing safety measures to handle potentially hazardous reagents and by-products.
化学反应分析
Types of Reactions
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of fluorine and trifluoromethyl groups can enhance the compound’s bioavailability and metabolic stability.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties such as high thermal stability or resistance to degradation.
作用机制
The mechanism of action of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
- N-(2-(4-fluorophenyl)ethyl)-2-(trifluoromethyl)benzamide
- N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide
- N-(2-((4-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide
Uniqueness
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide is unique due to the combination of its functional groups The presence of both fluorine and trifluoromethyl groups can enhance its chemical stability and biological activity
属性
IUPAC Name |
N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F4NO3S2/c1-13-11-14(8-9-17(13)22)31(28,29)19(18-7-4-10-30-18)12-26-20(27)15-5-2-3-6-16(15)21(23,24)25/h2-11,19H,12H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWLOYQGYNQCGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F4NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 4-ethyl-5-methyl-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2713439.png)


![(E)-methyl 2-((3-methoxybenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2713442.png)
![N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2713444.png)
![4-bromo-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide](/img/structure/B2713445.png)
![6-(4-chlorophenyl)-2-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2713446.png)

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2713448.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2713449.png)
![1-acetyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)piperidine-4-carboxamide](/img/structure/B2713452.png)

![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2713460.png)
![Ethyl 4-((4-((2-(methoxycarbonyl)benzo[b]thiophen-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2713461.png)
